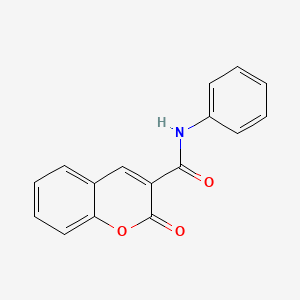

2-oxo-N-phényl-2H-chromène-3-carboxamide

Vue d'ensemble

Description

Le 2-oxo-N-phényl-2H-chromène-3-carboxamide est un composé organique synthétique appartenant à la classe des dérivés du chromène. Les chromènes sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. Ce composé, en particulier, s'est avéré prometteur dans divers domaines de la recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes, such as HIV-1 integrase.

Medicine: Research has indicated its potential use in developing therapeutic agents for diseases like HIV.

Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary targets of 2-oxo-N-phenyl-2H-chromene-3-carboxamide are pancreatic lipase (PL) and HIV-1 integrase (IN) . Pancreatic lipase plays a crucial role in the digestion of dietary fats, while HIV-1 integrase is essential for the replication of the HIV virus .

Mode of Action

2-oxo-N-phenyl-2H-chromene-3-carboxamide interacts with its targets in a competitive manner . In the case of pancreatic lipase, it inhibits the enzyme, thereby reducing the breakdown of dietary fats . For HIV-1 integrase, it inhibits the 3’-strand transfer, which is a crucial step in the replication of the HIV virus .

Biochemical Pathways

The compound affects the lipid metabolism pathway by inhibiting pancreatic lipase, leading to a reduction in the breakdown and absorption of dietary fats . It also impacts the HIV replication pathway by inhibiting the action of HIV-1 integrase .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase and hiv-1 integrase suggests that it may have good bioavailability .

Result of Action

The inhibition of pancreatic lipase by 2-oxo-N-phenyl-2H-chromene-3-carboxamide can lead to a reduction in the absorption of dietary fats, which could potentially be used for obesity treatment . The inhibition of HIV-1 integrase could potentially prevent the replication of the HIV virus, thereby controlling the progression of the disease .

Action Environment

The action of 2-oxo-N-phenyl-2H-chromene-3-carboxamide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s ability to inhibit pancreatic lipase . Similarly, the presence of other antiretroviral drugs can influence its ability to inhibit HIV-1 integrase

Analyse Biochimique

Biochemical Properties

2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to interact with HIV-1 integrase, an enzyme crucial for the life cycle of the HIV virus . The presence of the chromene-3-carboxamide motif in the compound was found to be crucial for this enzymatic activity .

Cellular Effects

The compound’s interaction with HIV-1 integrase leads to significant inhibition of the enzyme’s 3’-strand transfer activity . This interaction can influence cell function by inhibiting the replication of the HIV virus within the cell .

Molecular Mechanism

The molecular mechanism of 2-oxo-N-phenyl-2H-chromene-3-carboxamide involves binding to the HIV-1 integrase enzyme, inhibiting its function . This binding interaction disrupts the enzyme’s ability to integrate the viral DNA into the host cell’s genome, a crucial step in the viral replication process .

Temporal Effects in Laboratory Settings

The effects of 2-oxo-N-phenyl-2H-chromene-3-carboxamide on HIV-1 integrase activity have been studied over time in laboratory settings

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-oxo-N-phényl-2H-chromène-3-carboxamide implique généralement une voie en deux étapes :

Matières premières : La synthèse commence avec la 2-hydroxybenzaldéhyde et le malonate de diéthyle.

Étape 1 : L'étape initiale implique la condensation de la 2-hydroxybenzaldéhyde avec le malonate de diéthyle pour former un dérivé de la coumarine.

Étape 2 : Le dérivé de la coumarine est ensuite hydrolysé pour former l'acide carboxylique correspondant, qui est ensuite couplé avec une amine aromatique pour donner du this compound

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale impliquerait de mettre à l'échelle le processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de quantités plus importantes de matières premières et l'utilisation de réacteurs et de techniques de purification à l'échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-oxo-N-phényl-2H-chromène-3-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le cycle aromatique du composé permet des réactions de substitution, où différents substituants peuvent être introduits.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactions de substitution électrophile aromatique peuvent être effectuées en utilisant des réactifs comme les halogènes ou les composés nitro dans des conditions acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés du chromène oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle aromatique.

4. Applications de la recherche scientifique

Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Il a montré un potentiel en tant qu'inhibiteur de certaines enzymes, telles que l'intégrase du VIH-1.

Industrie : Les propriétés uniques du composé le rendent adapté à l'utilisation dans le développement de nouveaux matériaux et de procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'intégrase du VIH-1, le composé se lie au site actif de l'enzyme, l'empêchant d'intégrer l'ADN viral dans le génome de l'hôte . Cette inhibition est cruciale pour bloquer la réplication du virus.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés du 2-oxo-N-phényl-2H-chromène-3-carboxamide substitués : Ces composés ont des structures similaires mais avec des substituants différents sur le cycle phényle.

Dérivés de la coumarine : Ces composés partagent la structure centrale du chromène et présentent des activités biologiques similaires.

Unicité

Le this compound est unique en raison de son motif de substitution spécifique et de la présence du groupe carboxamide. Cette structure unique contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

2-oxo-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBGZCBLOPVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321427 | |

| Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-25-7 | |

| Record name | 2-Oxo-N-phenylchromene-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC375104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-N-PHENYLCHROMENE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNL77RV7HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.